molecular formula C17H13F3OS B13102334 4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

Cat. No.: B13102334
M. Wt: 322.3 g/mol
InChI Key: WRROVNGHNGCHOY-UHFFFAOYSA-N
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Description

4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain with a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. One common method involves the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylphenyl compound is then subjected to further reactions to introduce the propyl and thiobenzaldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13F3OS

Molecular Weight

322.3 g/mol

IUPAC Name

4-[3-oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

InChI

InChI=1S/C17H13F3OS/c18-17(19,20)15-8-6-14(7-9-15)16(21)10-5-12-1-3-13(11-22)4-2-12/h1-4,6-9,11H,5,10H2

InChI Key

WRROVNGHNGCHOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C=S

Origin of Product

United States

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